4-Methoxycinnamic acid

Vue d'ensemble

Description

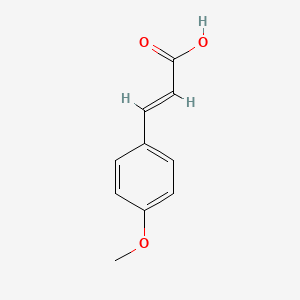

4-Methoxycinnamic acid, also known as para-methoxycinnamic acid, is an organic compound belonging to the class of cinnamic acids. It is characterized by the presence of a methoxy group attached to the benzene ring of cinnamic acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methoxycinnamic acid can be synthesized through several methods. One common method involves the methylation of 4-hydroxycinnamic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the esterification of cinnamic acid derivatives followed by hydrolysis. This method allows for large-scale production and is cost-effective. The reaction conditions usually involve the use of strong acids or bases as catalysts and high temperatures to drive the reaction to completion .

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

| Reactants | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Methoxybenzaldehyde + Malonic acid | β-Alanine (0.1 g) | Pyridine | Reflux | 90 min | 98% |

| 4-Methoxybenzaldehyde + Malonic acid | Piperidine (0.6 mL) | Pyridine | Reflux | 4 h | 98% |

The reaction proceeds via enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde. Pyridine acts as both solvent and base, while β-alanine facilitates proton transfer . The stereoselectivity of the reaction exclusively produces the trans isomer due to thermodynamic stabilization of the conjugated double bond .

Esterification Reactions

4-MCA undergoes esterification to form UV-absorbing derivatives, widely used in sunscreens and pharmaceuticals.

a) O-Alkylation with Alkyl Halides

The cesium carboxylate method enables efficient esterification. Trans-4-MCA reacts with alkyl iodides (e.g., iodoethane) in the presence of cesium carbonate and DMF :

Reaction Pathway:

-

Formation of cesium carboxylate :

-

Nucleophilic substitution :

Key Data :

b) Acid Chloride Formation

4-MCA reacts with thionyl chloride () to form its acid chloride, a precursor for amides and esters :

Coordination Chemistry with Metal Ions

4-MCA forms stable complexes with transition and lanthanide metals, characterized by bidentate chelation through the carboxylate group .

a) Hydrolysis of Amide Derivatives

This compound amides undergo hydrolysis under acidic or basic conditions to regenerate the free acid :

Biological Derivatization

4-MCA serves as a precursor in biosynthesis. For example, in Anigozanthos preissii, it is incorporated into phenylphenalenone alkaloids via enzymatic coupling . Isotopic labeling studies confirmed intact incorporation of the 4-methoxycinnamoyl moiety .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the potential of p-MCA as an anticancer agent. For instance, a study on DMH-induced colon carcinogenesis in Wistar rats revealed that p-MCA significantly inhibited tumor development. The compound exhibited antioxidant properties and reduced lipid peroxidation, contributing to its chemopreventive effects .

Antidiabetic Effects

p-MCA has shown promise in managing diabetes by stimulating insulin secretion from pancreatic cells. Its hypoglycemic effects were confirmed in experimental models, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against various pathogens. Research indicates that p-MCA effectively inhibits both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing natural antimicrobial agents .

Hepatoprotective Effects

Studies have shown that p-MCA provides protection against liver damage induced by toxins such as CCl₄. It demonstrated significant hepatoprotective effects by modulating hepatic enzyme levels and enhancing glutathione concentrations .

Anti-inflammatory Properties

p-MCA has been recognized for its anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases. Its mechanism involves inhibiting pro-inflammatory cytokines and pathways, making it a candidate for further research in inflammatory conditions .

Nutraceutical Applications

Due to its health benefits, p-MCA is being explored as a nutraceutical ingredient. Its incorporation into functional foods could enhance their health-promoting properties, particularly in preventing chronic diseases such as cancer and diabetes .

Food Industry

In the food sector, p-MCA can serve as a natural preservative due to its antimicrobial properties. Its ability to inhibit microbial growth can extend the shelf life of food products while providing health benefits .

Cosmetic Industry

The antioxidant and anti-inflammatory properties of p-MCA make it suitable for cosmetic formulations aimed at skin protection and anti-aging treatments. Its incorporation into skincare products could enhance their efficacy against oxidative stress and inflammation .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Methoxycinnamic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

4-Methoxycinnamic acid can be compared with other cinnamic acid derivatives such as:

4-Hydroxycinnamic acid: Similar in structure but lacks the methoxy group, which affects its chemical properties and applications.

Ferulic acid: Contains both methoxy and hydroxyl groups, making it a more potent antioxidant.

Cinnamic acid: The parent compound, which lacks any substituents on the benzene ring.

This compound is unique due to the presence of the methoxy group, which enhances its chemical reactivity and broadens its range of applications compared to its analogs .

Activité Biologique

4-Methoxycinnamic acid (4-MCA) is a phenolic compound that has garnered significant attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-MCA, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a methoxy group at the fourth position of the aromatic ring. Its chemical structure can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 178.18 g/mol

This compound exhibits a range of physical and chemical properties that contribute to its biological activities.

Antimicrobial Activity

4-MCA has demonstrated significant antimicrobial effects against various pathogens. A study highlighted its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 0.5 to 1.0 mg/mL, indicating its potential as a natural antimicrobial agent .

Anti-inflammatory Effects

Research indicates that 4-MCA possesses anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A molecular docking study revealed that 4-MCA binds effectively to COX-1, suggesting a mechanism through which it may exert its anti-inflammatory effects .

Antioxidant Activity

4-MCA has been shown to enhance the antioxidant defense system in cells. In vitro studies demonstrated that treatment with 4-MCA significantly increased glutathione levels and the activity of antioxidant enzymes like glutathione peroxidase in hepatocytes exposed to oxidative stress . This suggests that 4-MCA may play a protective role against oxidative damage.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies indicated that 4-MCA inhibited the proliferation of cancer cells, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antidiabetic Effects

4-MCA has shown promise in managing diabetes by enhancing insulin secretion and improving glucose metabolism. In animal models, it was observed to lower blood glucose levels significantly and improve insulin sensitivity .

Hepatoprotective Activity

A notable study assessed the hepatoprotective effects of 4-MCA in rats intoxicated with carbon tetrachloride (CCl). The results indicated that 4-MCA administration led to a significant reduction in liver enzyme levels, suggesting effective protection against liver damage .

| Parameter | Control | CCl Intoxicated | 4-MCA + CCl |

|---|---|---|---|

| ALT (µmol/L min) | 33.53 ± 1.23 | 64.19 ± 1.36 | 14.12 ± 1.00 |

| Total GSH (nmol/mg prot.) | 59.74 ± 2.13 | 9.44 ± 1.02 | 13.32 ± 0.68 |

Neuroprotective Effects

Another study focused on the neuroprotective effects of 4-MCA against neurodegenerative diseases. It was found that the compound could reduce neuronal apoptosis and inflammation in models of Alzheimer’s disease .

Propriétés

IUPAC Name |

(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXODALSZRGIH-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7340-42-3 (hydrochloride salt) | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1046059 | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.712 mg/mL at 25 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

943-89-5, 830-09-1 | |

| Record name | trans-4-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-(2E)-cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 175 °C | |

| Record name | 4-Methoxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.